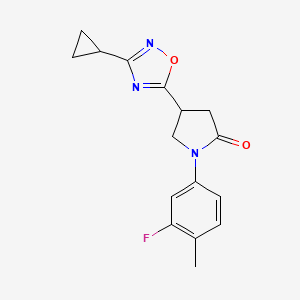

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one is a novel bicyclic system that is presumed to have significant biological activity due to the presence of the 1,2,4-oxadiazole ring. This ring system is known to be a core structure in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related bicyclic systems containing the 1,2,4-oxadiazole ring has been achieved through a one-pot condensation process. This process involves the reaction of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes. The structures of the synthesized compounds have been confirmed using IR, 1H NMR, and liquid chromato-mass spectrometry methods .

Molecular Structure Analysis

The molecular structure of compounds with the 1,2,4-oxadiazole ring can exhibit polymorphism, as seen in the related compound 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole. This compound has been found to exist in two polymorphic forms, which differ in their molecular and crystal structures. The polymorphs are distinguished by their different conformers, which have varying relative energies and form different types of interactions within the crystal lattice .

Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is a versatile moiety that can be involved in various chemical reactions. In the context of synthesizing related compounds, the oxadiazole ring has been used to create novel amine derivatives with potential anticancer activity. These derivatives were synthesized using a linear strategy that involved the cyclization of key intermediates followed by treatment with various primary or secondary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 1,2,4-oxadiazole ring are influenced by their molecular structure. For instance, the polymorphism observed in related compounds can affect their solubility, stability, and reactivity. Additionally, the biological activity predictions for these compounds, such as their anticancer potential, are based on the structure-activity relationship (SAR) studies, which take into account the different substituents on the oxadiazole ring and their electronic effects .

Wissenschaftliche Forschungsanwendungen

GABAA/Benzodiazepine Receptor Interaction

Research has highlighted compounds with structural similarities to "4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one" for their high affinity towards the GABAA/benzodiazepine receptor. These compounds exhibit a range of intrinsic efficacies, contributing to the understanding of receptor modulation and potential therapeutic applications for neurological disorders (Tenbrink et al., 1994).

Anticancer Activity

Another domain of application involves the synthesis and evaluation of 1,2,4-oxadiazole derivatives as apoptosis inducers and potential anticancer agents. A particular study identified novel apoptosis inducers through caspase- and cell-based high-throughput screening, pinpointing molecular targets that offer insights into the development of anticancer therapies (Zhang et al., 2005).

Synthesis and Biological Activity Prediction

The synthesis of novel bicyclic systems containing the 1,2,4-oxadiazole ring, akin to the compound , has been explored. These studies provide insights into efficient synthetic pathways and predict biological activities, paving the way for the development of new therapeutic agents (Kharchenko et al., 2008).

Antimicrobial and Antifungal Agents

Research into the antimicrobial and antifungal properties of derivatives closely related to "4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one" has led to the identification of compounds with significant activity against various pathogens. This line of research is crucial for the development of new antibiotics and antifungal medications (Desai et al., 2016).

Material Science and OLED Applications

The compound's structural motif has been incorporated into materials science research, particularly in the development of organic light-emitting diodes (OLEDs). Studies have focused on creating efficient, durable materials for OLED applications, contributing to advancements in display and lighting technologies (Shih et al., 2015).

Eigenschaften

IUPAC Name |

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2/c1-9-2-5-12(7-13(9)17)20-8-11(6-14(20)21)16-18-15(19-22-16)10-3-4-10/h2,5,7,10-11H,3-4,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFVGYMNWTYQDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4CC4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Fluoropyridin-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2548826.png)

![tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate](/img/structure/B2548828.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-fluorobenzoate](/img/structure/B2548829.png)

![N-(benzo[d]thiazol-5-yl)-2-phenylacetamide](/img/structure/B2548832.png)

![4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride](/img/structure/B2548837.png)

![N-(7-methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2548841.png)